molecular formula C15H18O3 B14791404 2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14791404
M. Wt: 246.30 g/mol
InChI Key: UULJYEIVQURUSE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H18O3. It is a chiral compound, meaning it contains a mixture of enantiomers, which are molecules that are mirror images of each other . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • 2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxamide
  • 2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylate

Uniqueness

2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopentane ring and the 3,5-dimethylbenzoyl group.

Properties

IUPAC Name

2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULJYEIVQURUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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